N,N,N',N'-Tetrakis(2,3-epoxypropyl)-m-xylene-alpha,alpha'-diamine
Overview
Description
N,N,N’,N’-Tetrakis(2,3-epoxypropyl)-m-xylene-alpha,alpha’-diamine is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple epoxy groups, which make it highly reactive and useful in various chemical applications. It is commonly used in the synthesis of polymers, resins, and other advanced materials due to its ability to form strong covalent bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetrakis(2,3-epoxypropyl)-m-xylene-alpha,alpha’-diamine typically involves the reaction of m-xylene-alpha,alpha’-diamine with epichlorohydrin. The reaction is carried out under basic conditions, often using a catalyst such as sodium hydroxide or potassium hydroxide to facilitate the formation of the epoxy groups. The reaction proceeds through a nucleophilic substitution mechanism, where the amine groups of m-xylene-alpha,alpha’-diamine attack the epoxide rings of epichlorohydrin, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of N,N,N’,N’-Tetrakis(2,3-epoxypropyl)-m-xylene-alpha,alpha’-diamine is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products. The final product is purified using techniques such as distillation or crystallization to achieve the required purity for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-Tetrakis(2,3-epoxypropyl)-m-xylene-alpha,alpha’-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which can further react to form more complex structures.
Reduction: Reduction reactions can be used to modify the epoxy groups, leading to the formation of different derivatives.
Substitution: The epoxy groups can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of N,N,N’,N’-Tetrakis(2,3-epoxypropyl)-m-xylene-alpha,alpha’-diamine include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, thiols, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield epoxides or diols, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N,N,N’,N’-Tetrakis(2,3-epoxypropyl)-m-xylene-alpha,alpha’-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linking agent in the synthesis of polymers and resins, enhancing their mechanical and thermal properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in the formulation of advanced therapeutic agents and diagnostic tools.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its excellent bonding properties.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetrakis(2,3-epoxypropyl)-m-xylene-alpha,alpha’-diamine involves the formation of covalent bonds with various substrates through its epoxy groups. These bonds are formed through nucleophilic attack by the substrate on the epoxy rings, leading to the formation of stable adducts. The compound’s ability to form multiple covalent bonds makes it highly effective as a cross-linking agent, enhancing the structural integrity and stability of the materials it is used in.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetrakis(2,3-epoxypropyl)cyclohexane-1,3-dimethylamine: Similar in structure but with a cyclohexane backbone instead of a m-xylene backbone.
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Contains hydroxy groups instead of epoxy groups, leading to different reactivity and applications.
Uniqueness
N,N,N’,N’-Tetrakis(2,3-epoxypropyl)-m-xylene-alpha,alpha’-diamine is unique due to its multiple epoxy groups, which provide high reactivity and versatility in chemical synthesis. Its ability to form strong covalent bonds with a wide range of substrates makes it particularly valuable in the development of advanced materials with enhanced properties.
Properties
IUPAC Name |
N-[[3-[[bis(oxiran-2-ylmethyl)amino]methyl]phenyl]methyl]-1-(oxiran-2-yl)-N-(oxiran-2-ylmethyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-2-15(5-21(7-17-11-23-17)8-18-12-24-18)4-16(3-1)6-22(9-19-13-25-19)10-20-14-26-20/h1-4,17-20H,5-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPFBRJHYRBAGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN(CC2CO2)CC3=CC(=CC=C3)CN(CC4CO4)CC5CO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
64020-73-1 | |
Record name | N,N,N′,N′-Tetraglycidyl-m-xylylenediamine homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64020-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80867032 | |
Record name | 1,3-Benzenedimethanamine, N1,N1,N3,N3-tetrakis(2-oxiranylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80867032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,3-Benzenedimethanamine, N1,N1,N3,N3-tetrakis(2-oxiranylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
63738-22-7 | |
Record name | N1,N1,N3,N3-Tetrakis(2-oxiranylmethyl)-1,3-benzenedimethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63738-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzenedimethanamine, N1,N1,N3,N3-tetrakis(2-oxiranylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063738227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenedimethanamine, N1,N1,N3,N3-tetrakis(2-oxiranylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Benzenedimethanamine, N1,N1,N3,N3-tetrakis(2-oxiranylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80867032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,N',N'-tetrakis(2,3-epoxypropyl)-m-xylene-α,α'-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.562 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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